molecular formula C7H19NSSi B1212390 2-(2-trimethylsilylethylsulfanyl)ethanamine CAS No. 80589-36-2

2-(2-trimethylsilylethylsulfanyl)ethanamine

Cat. No.: B1212390
CAS No.: 80589-36-2
M. Wt: 177.39 g/mol
InChI Key: GJHITMIFUIVLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-trimethylsilylethylsulfanyl)ethanamine is a chemical compound known for its unique structure, which includes a trimethylsilyl group attached to an ethylsulfanyl chain. This compound is often used in various research and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-trimethylsilylethylsulfanyl)ethanamine typically involves the reaction of 2-chloroethyltrimethylsilane with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-trimethylsilylethylsulfanyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

2-(2-trimethylsilylethylsulfanyl)ethanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-(2-trimethylsilylethylsulfanyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-trimethylsilylethylsulfanyl)ethanamine is unique due to its specific structural features, such as the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .

Properties

CAS No.

80589-36-2

Molecular Formula

C7H19NSSi

Molecular Weight

177.39 g/mol

IUPAC Name

2-(2-trimethylsilylethylsulfanyl)ethanamine

InChI

InChI=1S/C7H19NSSi/c1-10(2,3)7-6-9-5-4-8/h4-8H2,1-3H3

InChI Key

GJHITMIFUIVLSC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCSCCN

Canonical SMILES

C[Si](C)(C)CCSCCN

80589-36-2

Synonyms

2-trimethylsilylethylthioethylamine
KAS 010
KAS 010 acetate
KAS 010 citrate
KAS 010 hydrochloride
KAS 010 maleate
KAS 010 oxalate
KAS 010 tartrate
KAS-010
maleate of KAS 010

Origin of Product

United States

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